molecular formula C13H11N3O2 B2729460 2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile CAS No. 899990-20-6

2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile

Cat. No.: B2729460
CAS No.: 899990-20-6
M. Wt: 241.25
InChI Key: BZWGXYGQQZINHJ-UHFFFAOYSA-N
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Description

2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile is a complex organic compound with a unique structure that includes a methoxyphenyl group, a pyridazinone ring, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-methoxybenzaldehyde with cyanoacetic acid to form 2-methoxyphenylacetonitrile. This intermediate is then subjected to cyclization with hydrazine derivatives to form the pyridazinone ring .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the nitrile and pyridazinone groups may participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-18-12-5-3-2-4-10(12)11-6-7-13(17)16(15-11)9-8-14/h2-7H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWGXYGQQZINHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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